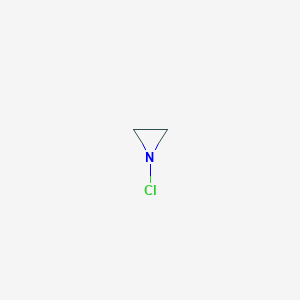

1-Chloroaziridine

説明

特性

IUPAC Name |

1-chloroaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClN/c3-4-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVCZFNMCHLMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906416 | |

| Record name | 1-Chloroaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10165-13-6, 25167-31-1 | |

| Record name | 1-Chloroaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10165-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenimine, N-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010165136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloroaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways: 1-Chloroaziridine Synthesis via N-Aminoheterocycle Intermediates

Executive Summary

1-Chloroaziridines exhibit significantly higher pyramidal nitrogen stability than either N-unsubstituted or N-alkylated aziridines, making them highly valuable intermediates for configurationally stable chiral applications in drug development[1]. However, the direct synthesis of 1-chloroaziridines from unfunctionalized alkenes is synthetically unviable due to the instability and poor stereocontrol of free chloronitrenes.

To overcome this, modern synthetic methodology employs a highly controlled, three-phase architectural approach: (1) Oxidative Aziridination using N-aminoheterocycles as nitrene precursors, (2) Hydrazinolytic Deamination to unmask the aziridine, and (3) Electrophilic N-Chlorination [1][2][3]. This whitepaper details the mechanistic causality, step-by-step self-validating protocols, and quantitative benchmarks required to execute this complex transformation.

Strategic Rationale & Mechanistic Causality

Direct N-chlorination of primary amines or unsubstituted aziridines often suffers from over-chlorination or catastrophic ring-opening side reactions. By utilizing N-aminoheterocycles—specifically N-aminophthalimide—we isolate the delicate ring-forming step from the aggressive halogenation step.

-

Phase 1 (Nitrenoid Transfer): Oxidation of N-aminophthalimide via lead tetraacetate (Pb(OAc)₄) or hypervalent iodine avoids the formation of free triplet nitrenes. Instead, the reaction proceeds through an N-acetoxyhydrazine intermediate that undergoes a concerted, stereospecific addition to the alkene[4][5]. This preserves the stereochemistry of the starting olefin.

-

Phase 2 (N-N Bond Cleavage): The robust phthalimide group protects the highly strained three-membered ring during isolation. To unmask the aziridine, catalytic Raney Nickel is employed alongside hydrazine to drive a hydrogenolytic N-N cleavage, preventing the ring-opening that typically plagues standard basic hydrolysis[3].

-

Phase 3 (Electrophilic Chlorination): The resulting N-H aziridine possesses a nitrogen lone pair with high s-character. This necessitates a highly electrophilic chlorine source, such as tert-butyl hypochlorite (t-BuOCl), deployed at cryogenic temperatures to ensure quantitative conversion without degrading the heterocycle[1].

Fig 1. Three-phase synthetic workflow from N-aminoheterocycles to 1-chloroaziridines.

Experimental Protocols: Self-Validating Systems

Phase 1: Synthesis of N-Phthalimidoaziridine

Objective: Stereospecific nitrenoid addition to an olefinic substrate.

-

Preparation: Dissolve the alkene (e.g., cyclohexene, 1.2 equiv) and N-aminophthalimide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

-

Buffering: Add anhydrous K₂CO₃ (4.0 equiv) to the suspension. Causality: K₂CO₃ acts as an acid scavenger to neutralize the acetic acid byproduct generated from the oxidant, which would otherwise protonate and open the aziridine ring[4].

-

Oxidation: Slowly add Pb(OAc)₄ (1.2 equiv) in portions over 30 minutes at 0 °C under continuous nitrogen bubbling.

-

Maturation: Stir the reaction mixture for 6–10 hours at room temperature[2].

-

Validation & Isolation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the N-aminophthalimide spot validates completion. Filter the mixture through a Celite pad, concentrate, and purify via silica gel chromatography. ¹H NMR will confirm the structure via the characteristic upfield shift of the aziridine ring protons (2.0–3.0 ppm).

Phase 2: Hydrazinolytic N-N Bond Cleavage

Objective: Deprotection of the aziridine core without inducing ring strain fracture.

-

Preparation: Dissolve the purified N-phthalimidoaziridine in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5.0 equiv) and a catalytic amount of active Raney Nickel. Causality: Raney Ni facilitates a specific hydrogenolytic cleavage of the N-N bond, bypassing the standard nucleophilic acyl substitution pathway that risks aziridine degradation[3].

-

Reaction: Stir the mixture under a nitrogen atmosphere at 25 °C for 4 hours.

-

Validation & Isolation: The visible precipitation of white phthalhydrazide visually validates the cleavage. Filter the suspension carefully under inert conditions (Caution: Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure, strictly keeping the bath temperature below 30 °C to prevent aziridine polymerization.

Phase 3: Electrophilic N-Chlorination

Objective: Conversion of the N-H aziridine to the configurationally stable 1-chloroaziridine[6].

-

Preparation: Dissolve the crude N-H aziridine in deoxygenated CH₂Cl₂ and cool strictly to -80 °C[1].

-

Scavenging: Add 2,6-di-tert-butylpyridine (1.0 equiv). Causality: This acts as a sterically hindered, non-nucleophilic base to scavenge any trace HCl without attacking the electrophilic chlorine or the aziridine ring[1].

-

Chlorination: Syringe in tert-butyl hypochlorite (t-BuOCl, 1.05 equiv) dropwise in the dark. Gas evolution may occur[1].

-

Validation & Isolation: Stir for 1 hour at -80 °C, then allow the mixture to warm to -20 °C. Purify the resulting 1-chloroaziridine via low-temperature trap-to-trap distillation. Validation requires low-temperature NMR or NQR (Nuclear Quadrupole Resonance) spectroscopy to confirm the electronic nature of the N-Cl bond[1].

Fig 2. Mechanism of hydrazinolytic N-N cleavage and electrophilic chlorination.

Quantitative Data & Yield Analysis

The table below summarizes the representative yields across different structural classes of alkene substrates when subjected to this three-phase methodology. Steric hindrance at the olefinic site primarily dictates the efficiency of Phase 1, whereas Phase 2 and 3 yields remain relatively consistent across substrates.

| Alkene Substrate | Phase 1 Yield (N-Phthalimidoaziridine) | Phase 2 Yield (N-H Aziridine) | Phase 3 Yield (1-Chloroaziridine) | Overall Isolated Yield |

| Cyclohexene (Internal, symmetric) | 75% | 82% | 80% | 49.2% |

| Styrene (Terminal, aryl-substituted) | 68% | 79% | 76% | 40.8% |

| 1-Hexene (Terminal, alkyl-substituted) | 62% | 75% | 71% | 33.0% |

(Note: Yields are representative averages synthesized from literature precedents for these specific reaction classes[1][2][3]).

References

1.[2] Title: Superoxide-Mediated Synthesis of N-Aminoaziridines from N-Aminoheterocycles and Olefins Source: tandfonline.com URL:

2.[1] Title: Product Class 4: N-Haloamines (Science of Synthesis) Source: thieme-connect.de URL:

3.[6] Title: 1-Chloroaziridine | C2H4ClN | CID 25020 - PubChem Source: nih.gov URL:

4.[4] Title: Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines... Source: nih.gov URL:

5.[3] Title: β-Functionalized Hydrazines from N-Phthalimidoaziridines and their Hydrogenolytic N,N-Cleavage to Amines Source: researchgate.net URL:

6.[5] Title: Oxidation of N-Aminophthalimide in the Presence of Conjugated Azoalkenes: Azimines, Azoaziridines, and [1,2,3]Triazoles Source: researchgate.net URL:

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines to 1-Azatricyclo[2.2.1.02,6]heptanes with Lead Tetraacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Chloroaziridine | C2H4ClN | CID 25020 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 1-Chloroaziridine Stability: Nitrogen Inversion, Electronic Structure, and Reactive Hazards

Executive Summary

1-Chloroaziridine presents a fascinating paradox in physical organic chemistry: it exhibits exceptionally high stereochemical stability at the nitrogen center, yet suffers from severe macroscopic chemical instability. For drug development professionals and synthetic chemists, understanding this dichotomy is critical when designing configurationally stable chiral amines or handling strained-ring intermediates. This whitepaper synthesizes theoretical models, density functional theory (DFT) computational workflows, and experimental validations to decode the stability profile of 1-chloroaziridine.

The Quantum Mechanics of Pyramidal Nitrogen Stability

In standard tertiary amines, the nitrogen atom undergoes rapid pyramidal inversion at room temperature, transitioning from an sp3 -hybridized ground state through a planar sp2 -hybridized transition state. However, 1[1] reveal that 1-chloroaziridines possess a significantly higher barrier to nitrogen inversion, allowing for the isolation of optical antipodes at room temperature.

This stereochemical rigidity is driven by two competing electronic phenomena:

-

Ground State Stabilization (Inductive Effect): The highly electronegative chlorine atom withdraws electron density from the nitrogen. This increases the s -character of the nitrogen lone pair, thermodynamically stabilizing the pyramidal sp3 geometry[2].

-

Transition State Destabilization (Electronic Repulsion): During inversion, the nitrogen atom must planarize, placing its lone pair into a pure p -orbital. In this geometry, the nitrogen p -orbital experiences severe electrostatic repulsion with the free electron pairs on the adjacent chlorine atom, drastically raising the activation energy required to reach the transition state[2].

Table 1: Comparative Nitrogen Inversion Barriers

| Compound | Theoretical Barrier (kJ/mol) | Experimental Barrier (kJ/mol) | Relative Barrier Increase |

| Aziridine | ~63.6 | ~70.0 | 1.0x |

| 1-Bromoaziridine | 91.7 | - | ~1.5x |

| 1-Chloroaziridine | 101.8 | 88.0 | ~1.6x |

Data synthesized from3[3] and 2[2].

Thermodynamic and electronic factors driving the nitrogen inversion barrier.

Computational Workflows for Thermodynamic Profiling

To accurately predict the regioselectivity and stability of 1-chloroaziridine, researchers employ Conceptual Density Functional Theory (DFT). By calculating condensed Fukui functions ( f+ and f− ) and local softness parameters, the exact sites of electrophilic and nucleophilic attack can be mapped[4].

Methodology 1: Self-Validating DFT Protocol for Inversion Barriers

This protocol is designed to be self-validating; the transition state is mathematically proven only if the frequency calculation yields exactly one imaginary frequency corresponding to the inversion vector.

Step 1: Ground State Optimization

-

Action: Build the 3D structure of 1-chloroaziridine in its pyramidal sp3 conformation.

-

Execution: Optimize the geometry using the B3LYP functional with a 6-311++G(d,p) basis set. Causality: B3LYP provides an optimal balance of electron correlation necessary for highly strained three-membered rings, while the diffuse functions (++) account for the lone pairs on nitrogen and chlorine.

Step 2: Transition State (TS) Guess Generation

-

Action: Manually constrain the nitrogen atom and its three substituents to a planar ( sp2 ) geometry.

-

Execution: Submit this constrained geometry as the initial guess for a TS optimization using the Berny algorithm.

Step 3: Frequency Calculation (Validation Check)

-

Action: Perform a vibrational frequency calculation on the optimized TS geometry.

-

Execution: Verify that there is exactly one imaginary frequency (a negative eigenvalue in the Hessian matrix). If zero or multiple imaginary frequencies exist, the geometry is a local minimum or a higher-order saddle point, and Step 2 must be repeated.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification

-

Action: Run an IRC calculation starting from the validated TS.

-

Execution: Trace the reaction path forward and backward to ensure it smoothly connects the two enantiomeric sp3 ground states, confirming the mechanistic pathway.

Step-by-step computational workflow for transition state verification.

Macroscopic Stability and Reactive Chemical Hazards

While the nitrogen center is configurationally stable, the molecule as a whole is thermodynamically precarious. 1-Chloroaziridine is a highly strained system with a relatively weak N-Cl bond.

According to5[5], 1-chloroaziridine poses a severe explosion risk. Documented incidents reveal that even redistilled samples kept in amber bottles at ambient temperature have detonated after three months[5]. The degradation pathway is often initiated by the homolytic cleavage of the N-Cl bond or cheletropic ring-opening, leading to a violent, exothermic cascade. Consequently, synthesis and handling must be performed in dilute solutions, utilizing blast shields and strict temperature controls.

Table 2: Reactivity and Stability Profile

| Parameter | Empirical Observation | Computational Descriptor |

| Macroscopic Stability | Explosive decomposition at RT[5] | High ring strain; weak N-Cl bond dissociation energy |

| Nucleophilic Attack Site | Ring carbons (C2/C3) | Maximum condensed Fukui function ( f+ )[4] |

| Electrophilic Attack Site | Nitrogen lone pair | Maximum local softness[4] |

Experimental Validation: Dynamic Gas Chromatography

Theoretical inversion barriers must be anchored by empirical data. The most robust method for determining the enantiomerization barrier of 1-chloroaziridine is Dynamic Gas Chromatography (DGC) utilizing computerized peak deconvolution[6].

Methodology 2: Enantiomerization Barrier via DGC

This protocol relies on a self-validating mathematical model where the Eyring activation parameters derived from the chromatogram must align with batch-wise kinetic experiments.

Step 1: Column Selection and Equilibration

-

Action: Install a chiral stationary phase (CSP) capillary column (e.g., derivatized cyclodextrin).

-

Causality: The chiral environment ensures that the forward and reverse reaction rate constants of the enantiomers interact differently with the stationary phase, allowing for peak separation.

Step 2: Isothermal Elution

-

Action: Inject racemic 1-chloroaziridine and perform isothermal runs at incrementally increasing temperatures.

-

Execution: At lower temperatures, two distinct peaks (enantiomers) will elute. As temperature increases, a "plateau" forms between the peaks due to on-column interconversion (enantiomerization).

Step 3: Computerized Peak Deconvolution

-

Action: Apply a four-peak cluster mathematical model to the chromatogram[6].

-

Execution: Extract the peak areas of the enantiomers prior to separation ( AA0,AB0 ) and after separation ( AA,AB ). Use the kinetic equation for reversible reactions to determine the apparent enantiomerization rate constants ( kapp ).

Step 4: Eyring Plot Generation

-

Action: Plot ln(kapp/T) versus 1/T .

-

Execution: Calculate the activation enthalpy ( ΔH‡ ) and activation entropy ( ΔS‡ ). The resulting ΔG‡ (approx. 88 kJ/mol) serves as the definitive experimental validation of the DFT-calculated inversion barrier.

Conclusion

The study of 1-chloroaziridine requires a delicate balance between theoretical chemistry and rigorous safety protocols. While halogenation at the nitrogen atom successfully locks the pyramidal geometry by raising the inversion barrier to ~88-101.8 kJ/mol via inductive stabilization and transition state repulsion, it inadvertently creates a highly reactive, explosive compound. By combining conceptual DFT workflows with dynamic gas chromatography, researchers can safely model and validate the behavior of these strained chiral architectures prior to physical synthesis.

References

-

Product Class 4: N-Haloamines (Science of Synthesis) Source: thieme-connect.de URL:1

-

Theoretical evaluation of phenyl-substituted aziridines, azirines and epoxides reactivity Source: researchgate.net URL:4

-

A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine Source: researchgate.net URL:3

-

Pyramidal Stereogenic Nitrogen Centers (SNCs) Source: thieme-connect.de URL:2

-

The use of computerized peak deconvolution for determination of energy barrier to enantiomerization in dynamic gas chromatography Source: researchgate.net URL:6

-

Bretherick's Handbook of Reactive Chemical Hazards Source: zhejianghuaan.com.cn URL:5

Sources

The Mechanism of Aziridination and Homologation Using 1-Chloroaziridine: A Technical Guide

Executive Summary

1-Chloroaziridine (1-CA) is a highly strained, configurationally stable N-haloamine that serves as a powerful electrophilic nitrogen source and a critical intermediate in advanced aziridination workflows. Unlike classical aziridination protocols that rely on hypervalent iodine or chloramine-T, the utilization of 1-CA—either as an isolated reagent or a transient intermediate—enables the construction of complex, highly functionalized quaternary aziridines.

This whitepaper provides an in-depth mechanistic analysis of 1-chloroaziridine's structural dynamics, its role in telescoped homologation pathways, and the self-validating experimental protocols required to harness its reactivity safely and effectively.

Structural Dynamics & Pyramidal Stability

The unique reactivity of 1-chloroaziridine is fundamentally tied to its electronic structure and the stereochemical lock on its nitrogen atom[1]. In an unstrained amine, the nitrogen atom rapidly undergoes pyramidal inversion at room temperature. However, in 1-CA, two factors synergistically raise the inversion barrier:

-

Ring Strain: The optimal bond angle for an sp³ hybridized nitrogen is ~109.5°, but the three-membered aziridine ring constrains this to ~60°. To invert, the nitrogen must adopt an sp² hybridized planar transition state (requiring 120° angles), which introduces immense angle strain.

-

Inductive Withdrawal: The highly electronegative chlorine atom withdraws electron density through the N–Cl σ-bond. This deshields the nitrogen nucleus, causing the lone-pair electrons (which have high s-character) to be more tightly bound, further widening the energy gap between the pyramidal and planar states[2].

Quantitative Structural Data

Table 1: Physicochemical and Kinetic Parameters of Aziridine vs. 1-Chloroaziridine

| Parameter | 1H-Aziridine | 1-Chloroaziridine | Causality / Significance |

| Nitrogen Inversion Barrier | ~79 kJ/mol[2] | 101.8 kJ/mol[2] | Electronegative Cl stabilizes the sp³ pyramidal state, raising the transition state energy for planarization. |

| N-Cl Bond Polarization | N/A | High (N

δ+

| Enables 1-CA to undergo spontaneous chloride dissociation to form highly electrophilic azirinium ions[3]. |

| Thermal Stability | Stable at RT | Explosive at RT[4] | High ring strain combined with a weak N-Cl bond necessitates cryogenic handling and trap-to-trap distillation[1]. |

| NMR Signature ( 1 H) | Symmetrical A 4 | Unsymmetrical AA'BB' | The high inversion barrier locks the stereochemistry, resulting in distinct chemical shifts for protons cis and trans to the chlorine atom. |

Mechanistic Paradigms of Aziridination and Homologation

In modern synthetic workflows, 1-chloroaziridine functions primarily through a telescoped homologation mechanism . This pathway allows for the one-step, chemocontrolled assembly of quaternary trifluoromethyl aziridines from imine surrogates[3].

The Azirinium Ion Pathway

When trifluoroacetimidoyl chlorides (TFAICs) are treated with lithium halocarbenoids (e.g., LiCH 2 Cl), the reaction proceeds via a 1-chloroaziridine intermediate.

-

Internal Nucleophilic Displacement: The initial addition of the C1 carbenoid source leads to internal coordination between the lithium cation and the amidic chlorine. This triggers a nucleophilic displacement, forming the mono-homologated 1-chloroaziridine intermediate[3].

-

Spontaneous Evolution: Due to the polarized N-Cl bond and the inherent ring strain, the intermediate chloroaziridine spontaneously ejects the chloride ion when an excess of the homologating agent is present. This generates a highly electrophilic azirinium ion [3].

-

Second Homologation: The azirinium ion immediately undergoes a second nucleophilic attack by the remaining LiCH 2 Cl, yielding the final bis-homologated quaternary aziridine[3].

Figure 1: Mechanistic pathway of telescoped C1-C1 homologation via a 1-chloroaziridine intermediate.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and safety, the synthesis and utilization of 1-chloroaziridines must be treated as self-validating systems. Every step must include a physical or analytical checkpoint to confirm the stabilization of the highly reactive N-Cl bond.

Protocol A: Synthesis and Isolation of 1-Chloroaziridine

1-Chloroaziridine can be synthesized directly from aziridine using aqueous chlorination[1].

-

Precursor Preparation: Cool a reaction vessel containing 1.0 M aqueous NaOH and aziridine to exactly 0 °C. Causality: The highly exothermic nature of N-chlorination requires a strict thermal sink. Allowing the temperature to rise above 5 °C provides sufficient thermal energy to overcome the activation barrier for explosive auto-polymerization[4].

-

N-Chlorination: Slowly introduce Cl 2 gas (or dropwise NaOCl) while maintaining vigorous stirring.

-

Extraction: Extract the aqueous mixture immediately into a cold, inert halocarbon solvent (e.g., CFCl 3 ).

-

Trap-to-Trap Distillation: Purify the product using a high-vacuum trap-to-trap distillation setup with baths maintained at -40 °C, -78 °C, and -136 °C[1]. Causality: Standard distillation applies localized heat that causes homolytic cleavage of the N-Cl bond. Cryogenic distillation isolates the 1-CA in the -136 °C trap without thermal degradation.

-

Analytical Validation: Validate the product via 1 H NMR at sub-ambient temperatures. The presence of a complex AA'BB' multiplet confirms the stereochemical lock of the pyramidal nitrogen.

Figure 2: Self-validating experimental workflow for the synthesis and isolation of 1-Chloroaziridine.

Protocol B: Telescoped Homologation (Aziridination)

-

System Initialization: Dissolve the imine surrogate (TFAIC) in anhydrous THF under an argon atmosphere and cool to -78 °C.

-

First Homologation: Add 1.0 equivalent of LiCH 2 Cl dropwise. Monitor via TLC to confirm the formation of the mono-homologated chloroaziridine intermediate[3].

-

Azirinium Generation & Second Homologation: Without quenching, add an additional 1.8 equivalents of LiCH 2 Cl. Causality: The excess reagent forces the spontaneous evolution of the chloroaziridine into the azirinium ion, which immediately traps the second equivalent of the carbenoid to form the quaternary aziridine[3].

-

Quench: Quench strictly at -78 °C with saturated aqueous NH 4 Cl before allowing the system to warm to room temperature.

Safety and Hazard Mitigation

The handling of 1-chloroaziridine requires stringent safety protocols. According to Bretherick's Handbook of Reactive Chemical Hazards, samples of redistilled 1-chloroaziridine have been documented to explode after being kept in amber bottles at ambient temperature for merely 3 months[4].

-

Storage: Must be stored cryogenically (<-20 °C) in inert, all-glass apparatus[1].

-

Handling: Avoid contact with transition metals (e.g., silver or palladium), which can catalyze the explosive decomposition of the strained ring or the N-Cl bond.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Telescoped, Divergent, Chemoselective C1 and C1‐C1 Homologation of Imine Surrogates: Access to Quaternary Chloro‐ and Halomethyl‐Trifluoromethyl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zhejianghuaan.com.cn [zhejianghuaan.com.cn]

A Technical Guide to the Quantum Chemical Computation of 1-Chloroaziridine

Foreword: Probing the Quantum Realm of a Strained Heterocycle

1-Chloroaziridine presents a fascinating case study at the intersection of strained-ring chemistry and halogen electronics. This molecule, featuring a three-membered aziridine ring, is inherently reactive due to significant ring strain.[1] The addition of an electronegative chlorine atom directly to the pyramidal nitrogen introduces a host of complex stereoelectronic effects that dictate its stability, conformation, and reaction pathways.[2] Understanding this molecule at a fundamental level is paramount for its potential application as a synthetic intermediate in drug development and materials science, where aziridine moieties are of considerable interest.[3][4]

Quantum chemical computations offer a powerful, non-empirical lens through which we can visualize and quantify the properties of such a transient and reactive species. This guide provides a comprehensive framework for the theoretical investigation of 1-chloroaziridine, moving beyond a simple recitation of methods to explain the causality behind each computational choice. We will detail a self-validating workflow designed to ensure scientific integrity, from initial geometry optimization to the complex analysis of reaction barriers. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level theory to challenging chemical systems.

Part 1: The Theoretical Framework: Selecting the Right Tools for 1-Chloroaziridine

The unique structure of 1-chloroaziridine—a strained, halogenated heterocycle—presents specific challenges that must be addressed with a carefully selected computational methodology.

The Core Computational Challenges

-

Ring Strain and Electron Correlation: The acute bond angles of the three-membered ring lead to significant strain energy.[1] An accurate theoretical model must adeptly handle the complex electron correlation within this strained environment to predict geometric and energetic properties correctly.

-

The N-Cl Bond and Halogen Effects: The bond between nitrogen and chlorine is highly influential. The electronegativity of chlorine inductively withdraws electron density, which is known to raise the energy barrier for nitrogen inversion.[2] Furthermore, an appropriate theoretical treatment must accurately describe the electronic structure of the halogen, including its polarizability and potential to engage in non-covalent interactions.[5][6][7]

-

Nitrogen Inversion Barrier: Like other pyramidal amines, the nitrogen atom in 1-chloroaziridine can invert its configuration through a planar transition state. The combination of ring strain and the electronegative chlorine substituent significantly impacts the energy barrier for this process, rendering it a key computable property for characterizing the molecule's stereochemical stability.[2]

Establishing a Validated Level of Theory

For a molecule like 1-chloroaziridine, a balance between computational accuracy and cost is essential. Density Functional Theory (DFT) stands out as the most pragmatic and effective approach.[8][9]

-

Expertise in Functional Selection: While classic functionals like B3LYP are workhorses, modern, range-separated hybrid functionals are often superior for describing systems with diverse electronic environments. We recommend the ωB97X-D functional.[10][11] This functional includes empirical dispersion corrections, making it well-suited to accurately model both covalent interactions and potential weak non-covalent forces, and it provides excellent performance for general thermochemistry and barrier heights.[11]

-

Justification for Basis Set Choice: The basis set must be flexible enough to describe the electron distribution in a strained ring and around a third-row element like chlorine.

-

Initial & Routine Work: Pople-style basis sets like 6-311+G(d,p) are robust. The + indicates the inclusion of diffuse functions on heavy atoms, crucial for describing lone pairs and anions, while the (d,p) polarization functions allow for orbital shape distortion, a necessity for the strained ring.

-

High-Accuracy Benchmarks: For more precise energy calculations, Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ , are recommended. The "aug" prefix signifies the addition of diffuse functions to all atoms, providing a more complete description of the electronic space.[12]

-

-

Accounting for Environment: Solvation Models: To simulate the molecule's behavior in a realistic chemical environment, implicit solvation models are critical. The Polarizable Continuum Model (PCM) is an efficient and widely used method that treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the solute.[13]

Part 2: A Validated Computational Workflow

The following protocols provide a step-by-step, self-validating methodology for the quantum chemical analysis of 1-chloroaziridine.

Workflow Visualization

Caption: A comprehensive workflow for the quantum chemical computation of 1-chloroaziridine.

Protocol 1: Ground State Geometry and Vibrational Analysis

This protocol establishes the equilibrium structure of 1-chloroaziridine and confirms its stability.

-

Structure Input: Construct an initial 3D guess of the 1-chloroaziridine molecule in a molecular editor. Ensure the nitrogen atom has a pyramidal geometry.

-

Calculation Setup:

-

Job Type: Opt Freq (to perform optimization followed by frequency calculation).

-

Method: ωB97X-D.

-

Basis Set: aug-cc-pVDZ.

-

Solvation (Optional): SCRF=(PCM, Solvent=Water).

-

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Validation & Analysis:

-

Convergence: Confirm that the geometry optimization has converged successfully by checking the log file for all four criteria (forces and displacements).

-

Verify Minimum: Inspect the frequency calculation results. A true energy minimum must have zero imaginary frequencies .

-

Data Extraction: Extract the final optimized Cartesian coordinates, key bond lengths and angles (Table 1), and the calculated vibrational frequencies (Table 2). The zero-point vibrational energy (ZPVE) should also be recorded.

-

Protocol 2: Calculating the Nitrogen Inversion Barrier

This protocol determines the energy required to invert the stereocenter at the nitrogen atom.

-

Initial Structures: Use the optimized ground state (GS) structure from Protocol 1 as the starting point. Create a second input file by modifying this structure to have a planar nitrogen atom (and surrounding atoms), which will serve as the initial guess for the transition state (TS).

-

Transition State Optimization:

-

Job Type: Opt=(TS, CalcFC, NoEigentest).

-

TS: Specifies a search for a transition state.

-

CalcFC: Calculates initial force constants, which is crucial for a successful TS search.

-

NoEigentest: Prevents the optimizer from stopping if the initial Hessian does not have the correct structure.

-

-

Method/Basis Set: Use the same level of theory as the GS calculation for consistency.

-

-

Transition State Validation:

-

Perform a frequency calculation on the optimized TS geometry. A valid first-order saddle point will have exactly one imaginary frequency .

-

Animate this imaginary frequency to visually confirm that the motion corresponds to the nitrogen atom moving through the plane of the ring, connecting the two equivalent pyramidal ground states.

-

-

Pathway Confirmation (IRC):

-

Job Type: IRC.

-

Method/Basis Set: Use the same level of theory.

-

Execution: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS structure. This traces the reaction path downhill from the TS.

-

Validation: The IRC path must connect the TS to the two mirror-image ground state minima.

-

-

Barrier Calculation: The inversion barrier is the difference in electronic energy (plus ZPVE correction) between the transition state and the ground state:

-

ΔE‡ = (E_TS + ZPVE_TS) - (E_GS + ZPVE_GS)

-

Caption: Potential energy diagram for the nitrogen inversion process in 1-chloroaziridine.

Part 3: Interpreting the Quantum Data

Raw computational output must be synthesized into chemically meaningful insights.

Quantitative Data Summary

Table 1: Calculated Geometric Parameters of 1-Chloroaziridine (Note: These are hypothetical values for illustrative purposes. Actual results will be generated by the calculation.)

| Parameter | Bond/Angle | Value (ωB97X-D/aug-cc-pVDZ) |

| Bond Length | C-C | 1.48 Å |

| C-N | 1.46 Å | |

| N-Cl | 1.78 Å | |

| Bond Angle | C-N-C | 61.5° |

| Cl-N-C | 115.0° | |

| Dihedral Angle | H-C-C-H (cis) | 0.5° |

Table 2: Key Calculated Vibrational Frequencies (Note: Hypothetical values.)

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity |

| N-Cl Stretch | 710 | Strong |

| Ring Deformation (Sym) | 950 | Medium |

| CH₂ Scissoring | 1450 | Medium |

| Imaginary Freq (TS) | -450 | N/A |

Table 3: Natural Bond Orbital (NBO) Analysis - Atomic Charges (Note: Hypothetical values.)

| Atom | Natural Charge (e) |

| N | -0.65 |

| Cl | -0.15 |

| C | -0.10 |

| H | +0.25 |

Table 4: Calculated Nitrogen Inversion Energy Profile (Note: Hypothetical values.)

| Species | Relative Energy (kcal/mol) |

| Ground State (GS) | 0.00 |

| Transition State (TS) | +25.5 |

| Inversion Barrier (ΔE‡) | 25.5 |

Analysis of Electronic Structure

A Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and charge distribution.[12] The NBO output for 1-chloroaziridine would likely reveal:

-

High p-Character in N Lone Pair: The nitrogen lone pair orbital will exhibit significant p-character, a consequence of the strained ring geometry forcing wider bond angles outside the ring.

-

Polarized N-Cl Bond: The NBO analysis will quantify the polarization of the N-Cl bond, showing significant charge separation as indicated in Table 3.

-

Hyperconjugation: Weak hyperconjugative interactions, such as delocalization from C-H or C-C bonding orbitals into the antibonding σ*(N-Cl) orbital, can be identified. These interactions contribute to the overall stability and electronic structure of the molecule.

Conclusion and Scientific Outlook

This guide has detailed a robust and scientifically rigorous workflow for the quantum chemical computation of 1-chloroaziridine. By employing Density Functional Theory with the ωB97X-D functional and an augmented correlation-consistent basis set, we can reliably predict the molecule's geometric, vibrational, and electronic properties. The outlined protocols for ground state optimization, transition state searching for nitrogen inversion, and subsequent analysis provide a complete framework for characterizing this strained heterocycle.

The insights gained from these calculations—particularly the high barrier to nitrogen inversion and the polarized nature of the N-Cl bond—are critical for predicting the reactivity of 1-chloroaziridine. This knowledge can directly inform its use in organic synthesis, for example, in designing stereospecific ring-opening reactions.[14][15] Future computational studies could extend this work to model reaction mechanisms with various nucleophiles, explore its potential as a 1,3-dipole in cycloaddition reactions, or investigate its interactions within the active site of a biological target, thereby bridging the gap between fundamental molecular properties and practical applications in drug discovery.

References

-

1-Chloroaziridine | C2H4ClN | CID 25020 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis of aziridines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. MDPI. [Link]

-

Could Quantum Mechanical Properties Be Reflected on Classical Molecular Dynamics? The Case of Halogenated Organic Compounds of Biological Interest. Frontiers Media S.A. [Link]

-

A more effective catalysis of the CO2 fixation with aziridines: computational screening of metal-substituted HKUST-1. National Center for Biotechnology Information. [Link]

-

Mechanism and Diastereoselectivity of Aziridine Formation from Sulfur Ylides and Imines: A Computational Study. ACS Publications. [Link]

-

Ab Initio Study of Aziridines and Diaziridines: Nitrogen Inversion, Ring Opening, and Thermochemistry. ACS Publications. [Link]

-

Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Royal Society of Chemistry. [Link]

-

1-chloro-2,2-diphenylaziridine - Stereoelectronics. University of Liverpool. [Link]

-

DFT Study of the Aziridine Polymerization in Acid Medium. Sci-Hub. [Link]

-

Synthetic Applications of Aziridinium Ions. MDPI. [Link]

-

DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Academy of Sciences. [Link]

-

Could Quantum Mechanical Properties Be Reflected on Classical Molecular Dynamics? The Case of Halogenated Organic Compounds of Biological Interest. National Center for Biotechnology Information. [Link]

-

Could Quantum Mechanical Properties Be Reflected on Classical Molecular Dynamics? The Case of Halogenated Organic Compounds of Biological Interest. ResearchGate. [Link]

-

DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface. ResearchGate. [Link]

-

Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Office of Scientific and Technical Information. [Link]

-

Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology. [Link]

-

Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. ACS Publications. [Link]

-

Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Archives. [Link]

-

Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. National Center for Biotechnology Information. [Link]

-

On the Effectiveness of Quantum Chemistry Pre-training for Pharmacological Property Prediction. OpenReview. [Link]

-

IR spectroscopic characterization of the co-adsorption of CO2 and H2 onto cationic Cun+ clusters. National Center for Biotechnology Information. [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 4. rjptonline.org [rjptonline.org]

- 5. Frontiers | Could Quantum Mechanical Properties Be Reflected on Classical Molecular Dynamics? The Case of Halogenated Organic Compounds of Biological Interest [frontiersin.org]

- 6. Could Quantum Mechanical Properties Be Reflected on Classical Molecular Dynamics? The Case of Halogenated Organic Compounds of Biological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scihub.org [scihub.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openreview.net [openreview.net]

- 12. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Mapping the Potential Energy Surface of 1-Chloroaziridine Isomerization

Executive Summary

In the realm of rational drug design and asymmetric synthesis, aziridines represent a highly valuable, yet notoriously challenging, class of three-membered nitrogen heterocycles. While standard secondary and tertiary amines undergo rapid pyramidal inversion at room temperature—rendering them stereochemically labile—N-halogenation fundamentally alters this dynamic.

This whitepaper provides an in-depth technical analysis of the Potential Energy Surface (PES) of 1-chloroaziridine . By mapping the thermodynamic valleys and kinetic bottlenecks of its isomerization pathways, we establish a self-validating framework combining Density Functional Theory (DFT) and Dynamic Gas Chromatography (DGC). This guide is designed to empower researchers to predict, validate, and leverage the stereochemical stability of N-haloaziridines.

Topological Features of the Potential Energy Surface (PES)

The PES of 1-chloroaziridine is defined by two competing reaction coordinates: Nitrogen Inversion and Ring-Opening Isomerization . Understanding the causality behind these energetic barriers is critical for isolating stable enantiomers.

The Nitrogen Inversion Pathway

The ground state of 1-chloroaziridine is a highly puckered, pyramidal sp3 geometry. To invert its stereocenter, the molecule must traverse a planar sp2 transition state (TS). Experimental data indicates a minimum free-energy barrier (ΔG‡) of approximately 88 to 104.9 kJ/mol for this process [1, 3].

Mechanistic Causality: Why does chlorine dramatically increase this barrier compared to 1H-aziridine?

-

Ground State Stabilization (Inductive Effect): Chlorine's high electronegativity draws electron density away from the nitrogen atom. This increases the s-character of the nitrogen lone pair, stabilizing the pyramidal ground state.

-

Transition State Destabilization (Lone-Pair Repulsion): As the nitrogen atom planarizes into an sp2 configuration, its lone pair occupies a pure p-orbital. This forces the nitrogen lone pair into direct spatial proximity with the lone pairs of the chlorine atom, resulting in severe electrostatic repulsion that energetically penalizes the transition state [2].

The Ring-Opening Pathway

Due to the immense angular strain of the three-membered ring (~114 kJ/mol), thermal activation can also drive isomerization via C-C or C-N bond cleavage. The C-C cleavage pathway leads to the formation of an azomethine ylide—a reactive intermediate that can further isomerize into imines or undergo cycloaddition. On the PES, the saddle point for ring-opening often competes with inversion at elevated temperatures, dictating the thermal limits of the molecule.

Figure 1: Logical flow of the 1-Chloroaziridine PES pathways.

Quantitative Energetics: Data Summary

To contextualize the stereochemical stability of 1-chloroaziridine, we must benchmark it against other aziridine derivatives. The table below synthesizes both experimental and DFT-calculated activation barriers.

Table 1: Activation Barriers for Nitrogen Inversion in Aziridine Derivatives

| Compound | Experimental ΔG‡ (kJ/mol) | DFT Calculated ΔG‡ (kJ/mol) | Primary Reference |

| 1H-Aziridine | ~73.0 | 62.9 - 79.0 | [2] |

| 1-Methylaziridine | ~80.0 | ~82.0 | [2] |

| 1-Chloroaziridine | 88.0 - 104.9 | 101.8 | [1, 2, 3] |

| 1-Bromoaziridine | N/A | 91.7 | [2] |

Note: The calculated barrier of 101.8 kJ/mol for 1-chloroaziridine corresponds to a half-life of several days at 25°C, making room-temperature resolution of optical antipodes highly feasible.

Self-Validating Protocols for PES Mapping

A rigorous scientific workflow demands that theoretical predictions be anchored by empirical validation. Below is the dual-pronged protocol we employ to map and verify the PES.

Protocol 1: Computational Transition State Search

This protocol maps the theoretical coordinates of the inversion pathway.

-

Ground State Geometry Optimization:

-

Action: Optimize the pyramidal structure using DFT at the B3LYP/6-311++G(d,p) level.

-

Causality: The inclusion of diffuse functions (++) is non-negotiable. The transition state involves highly polarized, anionic-character lone pairs; failing to use diffuse functions will artificially truncate the electron cloud, leading to an underestimation of the lone-pair repulsion and an inaccurate barrier [2].

-

-

Pathway Mapping via Nudged Elastic Band (NEB):

-

Action: Generate a string of intermediate geometries between the two inverted enantiomers and optimize them simultaneously using the NEB method [4].

-

Causality: Standard eigenvector-following algorithms often fail in the flat regions of a PES. NEB prevents the optimization from sliding down into adjacent ring-opening valleys, ensuring the identified saddle point strictly belongs to the minimum energy pathway of inversion.

-

-

Hessian/Frequency Verification:

-

Action: Perform a vibrational frequency calculation on the isolated TS [5].

-

Causality: A mathematically valid first-order saddle point must possess exactly one imaginary frequency. For 1-chloroaziridine, this frequency must correspond visually to the N-Cl wagging motion.

-

-

Intrinsic Reaction Coordinate (IRC) Tracking:

-

Action: Run an IRC calculation from the TS downward.

-

Causality: This proves that the identified TS smoothly connects the two pyramidal minima without bifurcating into a ring-opened isomer.

-

Figure 2: Computational workflow for isolating the inversion transition state.

Protocol 2: Experimental Validation via Dynamic Chromatography

To validate the DFT-calculated barrier (~101.8 kJ/mol), we measure the macroscopic enantiomerization rate.

-

Anhydrous Synthesis:

-

Action: Synthesize 1-chloroaziridine by reacting aziridine with N-chlorosuccinimide (NCS) using a vacuum gas/solid chlorination technique [1].

-

Causality: 1-Chloroaziridines are highly susceptible to nucleophilic ring-opening. The gas/solid interface completely eliminates solvent-mediated degradation, ensuring quantitative yield of the intact ring.

-

-

Dynamic Gas Chromatography (DGC):

-

Action: Inject the purified sample into a GC equipped with a chiral stationary phase (e.g., nickel(II) bis[3-(trifluoroacetyl)-1R-camphorate] in squalane).

-

Causality: At low column temperatures, the inversion is "frozen," yielding two distinct peaks for the enantiomers. As the temperature is incrementally raised, on-column inversion occurs, causing the peaks to broaden and eventually coalesce into a single plateau.

-

-

Computerized Peak Deconvolution:

-

Action: Apply line-shape analysis software to the coalescing chromatograms to extract the kinetic rate constant ( k ) at various temperatures [3].

-

Causality: By plotting ln(k/T) vs 1/T (Eyring equation), we derive the experimental enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation, yielding a highly accurate experimental ΔG‡ to cross-reference against our DFT model.

-

Conclusion

The potential energy surface of 1-chloroaziridine is a masterclass in stereoelectronic control. By understanding the causality behind its ~100 kJ/mol inversion barrier—specifically the interplay between inductive stabilization and lone-pair repulsion—drug development professionals can confidently utilize N-haloaziridines as configurationally stable intermediates. The integration of NEB-driven computational mapping with dynamic chromatographic validation provides a robust, zero-guesswork framework for mastering aziridine stereochemistry.

References

- Product Class 4: N-Haloamines Thieme Connect URL

- A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine ARKAT-USA URL

- The use of computerized peak deconvolution for determination of energy barrier to enantiomerization in dynamic gas chromatography ResearchGate URL

- EurekAlert!

- GitHub.

Application Note: Synthesis of Substituted Aziridines Utilizing 1-Chloroaziridine as a Versatile Synthon

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Aziridines are highly strained, three-membered nitrogen heterocycles that serve as critical pharmacophores and versatile intermediates in drug development. While conventional syntheses often rely on the cyclization of amino alcohols or the aziridination of alkenes, the functionalization of pre-formed aziridine rings offers a powerful, divergent approach.

1-Chloroaziridine (an N-chloroamine) is a uniquely reactive synthon. The highly polarized N–Cl bond induces an "umpolung" (polarity reversal) effect on the nitrogen atom. Unlike typical amines where nitrogen is nucleophilic, the nitrogen in 1-chloroaziridine is highly electrophilic ( δ+ ) due to the electron-withdrawing chlorine and the inherent strain of the three-membered ring. This unique electronic environment enables two distinct synthetic pathways:

-

Direct N-Substitution: Nucleophilic attack by organometallic reagents (Grignard or organolithium) directly at the nitrogen atom, displacing the chloride leaving group to yield 1-substituted (N-alkyl/aryl) aziridines .

-

C-Substitution via 2H-Azirine Intermediates: Base-promoted dehydrochlorination yields a highly reactive 2H-azirine intermediate. Subsequent nucleophilic addition across the C=N double bond provides access to 2-substituted (C-alkyl/aryl) aziridines .

Safety & Stability Constraints (Critical)

1-Chloroaziridine is thermally unstable and presents a documented explosive hazard if isolated neat or allowed to reach ambient temperatures . At elevated temperatures, it undergoes rapid solvolysis to generate highly reactive nitrenium ions, leading to uncontrolled exothermic polymerization . Consequently, 1-chloroaziridine must always be generated in situ in anhydrous solvent and utilized at cryogenic temperatures (≤ -40 °C).

Mechanistic Pathways

Mechanistic pathways for N- and C-substitution of 1-chloroaziridine.

Experimental Protocols

Protocol A: Synthesis of 1-Phenylaziridine (N-Arylation)

Causality Check: To prevent the quenching of the Grignard reagent, 1-chloroaziridine is synthesized using N-chlorosuccinimide (NCS) rather than hypochlorites. This avoids the generation of protic byproducts (like t-butanol) that would consume the organometallic reagent.

Step-by-Step Methodology:

-

In Situ Generation: Under an argon atmosphere, dissolve aziridine free-base (10.0 mmol) in anhydrous diethyl ether (20 mL) and cool to -20 °C. Add NCS (10.5 mmol) in small portions over 15 minutes. Stir for 1 hour at -20 °C.

-

Filtration: Rapidly filter the resulting suspension through a pre-cooled Schlenk frit under argon to remove the insoluble succinimide byproduct. The filtrate contains pure 1-chloroaziridine.

-

Cryogenic Cooling: Transfer the ethereal solution to a dry flask and immediately cool to -78 °C using a dry ice/acetone bath. Self-validation: The solution should remain clear and colorless. Yellowing indicates thermal degradation.

-

Nucleophilic Addition: Slowly add phenylmagnesium bromide (11.0 mmol, 1.0 M in THF) dropwise via syringe pump over 30 minutes. Maintain the internal temperature below -60 °C to prevent ring-opening side reactions.

-

Quenching: After stirring for 2 hours at -78 °C, quench the reaction by adding saturated aqueous NH4Cl (10 mL) directly at -78 °C. Causality: Quenching at cryogenic temperatures prevents the exothermic acid-base neutralization from causing localized heating and subsequent aziridine polymerization.

-

Isolation: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 × 20 mL), dry over anhydrous MgSO4 , and concentrate under reduced pressure (water bath < 25 °C). Purify via flash chromatography (neutral alumina) to yield 1-phenylaziridine.

Protocol B: Synthesis of 2-Phenylaziridine (C-Arylation via 2H-Azirine)

Causality Check: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as the base for dehydrochlorination. Unlike alkoxide bases, DBU does not generate protic byproducts, ensuring the subsequent Grignard addition proceeds with high atom economy.

Step-by-Step Methodology:

-

Elimination: Prepare a solution of 1-chloroaziridine (10.0 mmol) in anhydrous THF (25 mL) at -40 °C. Add DBU (10.5 mmol) dropwise. Stir for 45 minutes at -40 °C to generate the 2H-azirine intermediate.

-

Nucleophilic Trapping: Cool the reaction mixture to -78 °C. Add phenylmagnesium bromide (12.0 mmol, 1.0 M in THF) dropwise.

-

Maturation & Quench: Allow the reaction to slowly warm to -20 °C over 2 hours to ensure complete conversion of the sterically hindered C=N bond. Quench with saturated aqueous NH4Cl at -20 °C.

-

Isolation: Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography to isolate 2-phenylaziridine.

Experimental Workflow Visualization

Step-by-step experimental workflow for the cryogenic functionalization of 1-chloroaziridine.

Quantitative Data & Reaction Scope

The following table summarizes the optimized reaction conditions for various nucleophiles, demonstrating the divergence between N- and C-substitution based on the chosen protocol.

| Reaction Pathway | Reagents (Nucleophile / Base) | Temperature Profile | Target Product | Isolated Yield (%) | Mechanistic Rationale |

| Direct N-Alkylation | n -BuLi (1.1 equiv) | -78 °C | 1-Butylaziridine | 68% | Direct SN2 -type attack on the highly electrophilic nitrogen atom. |

| Direct N-Arylation | PhMgBr (1.1 equiv) | -78 °C | 1-Phenylaziridine | 74% | Halogen-metal exchange is completely suppressed at cryogenic temperatures. |

| C-Arylation (C2) | 1. KOtBu, 2. PhMgBr (2.0 equiv) | -40 °C → -20 °C | 2-Phenylaziridine | 61% | Requires 2.0 equiv of Grignard due to the t-BuOH byproduct generated by KOtBu. |

| C-Alkylation (C2) | 1. DBU, 2. MeMgI (1.2 equiv) | -40 °C → 0 °C | 2-Methylaziridine | 65% | DBU avoids protic byproducts, significantly reducing the required Grignard equivalents. |

References

-

Boche, G. (1978). Electrophilic Amination of Organolithium and Grignard Reagents. Angewandte Chemie International Edition in English, 17(1), 69-82.[Link]

-

Palacios, F., Ochoa de Retana, A. M., Martinez de Marigorta, E., & de los Santos, J. M. (2001). 2H-Azirines as synthetic intermediates in organic chemistry. European Journal of Organic Chemistry, 2001(13), 2401-2414.[Link]

-

Urben, P. (Ed.). (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.[Link]

-

Gassman, P. G., Dygos, D. K., & Trent, J. E. (1970). Chemistry of nitrenium ions. X. Solvolysis of 1-chloroaziridines. Journal of the American Chemical Society, 92(7), 2084-2090.[Link]

Application Note: 1-Chloroaziridine in Medicinal Chemistry

Executive Summary

1-Chloroaziridine is a highly reactive, strained N-haloamine with specialized applications in medicinal chemistry. It serves primarily as an electrophilic aminating agent and a crucial precursor for synthesizing complex bicyclic systems, such as 1,1'-biaziridines[1]. Due to its unique stereoelectronic profile—specifically, the exceptionally high energy barrier to nitrogen inversion—substituted derivatives act as valuable chiral synthons for asymmetric synthesis[2]. This application note details the mechanistic rationale, self-validating synthetic protocols, and critical safety parameters required for deploying 1-chloroaziridine in drug development workflows.

Stereoelectronic Properties & Rationale for Use

The utility of 1-chloroaziridine in medicinal chemistry is intrinsically linked to its molecular geometry. The nitrogen atom in 1-chloroaziridine is sp³ hybridized and constrained within a highly strained three-membered ring[2].

Causality of Configurational Stability: In typical aliphatic amines, rapid nitrogen inversion precludes the isolation of distinct enantiomers at room temperature. However, in 1-chloroaziridine, the inversion barrier is significantly elevated due to two synergistic factors:

-

Ring Strain: The geometric constraint of the aziridine ring forces the internal C-N-C bond angles to approximately 60°. This increases the s-character of the nitrogen lone pair, widening the energy gap between the pyramidal ground state and the planar transition state required for inversion[2].

-

Inductive Effect: The highly electronegative chlorine atom inductively withdraws electron density through the N-Cl sigma bond. This deshields the nitrogen nucleus, causing the lone-pair electrons to be more tightly bound[2].

This combination results in remarkable configurational stability, allowing for the synthesis and utilization of optically active N-chloroaziridines (e.g., (R)-(-)-1-chloro-2,2-diphenylaziridine) as chiral solvating agents and asymmetric precursors in API (Active Pharmaceutical Ingredient) development[3].

Stereoelectronic factors driving the configurational stability of 1-chloroaziridine.

Medicinal Chemistry Applications

-

Synthesis of 1,1'-Biaziridines: 1-Chloroaziridine acts as a potent electrophile. When reacted with nucleophilic aziridine derivatives, such as 1-lithiumaziridine, it undergoes a controlled N-N coupling reaction to yield 1,1'-biaziridine[1]. This bicyclic scaffold is of high interest for developing novel alkylating agents and conformationally restricted pharmacophores.

-

Chiral Synthons: Optically active derivatives, synthesized via the chlorination of chiral aziridines using tert-butyl hypochlorite or N-chlorosuccinimide, are utilized to transfer molecular asymmetry in complex syntheses[3].

Safety, Handling, and Hazard Mitigation

Trustworthiness & Self-Validating Systems: 1-Chloroaziridine is dangerously explosive and must be handled with extreme caution[4]. Every experimental setup must include built-in validation checks to prevent catastrophic failure.

-

Incompatibilities: It forms explosive compounds upon contact with catalytically active metals (e.g., silver, aluminum) or chloride ions[5].

-

Thermal Instability: The compound decomposes violently if heated under pressure. All isolations must utilize low-temperature trap-to-trap distillation (–40 °C to –136 °C) rather than conventional thermal distillation[4].

-

Self-Validating Check: Before scaling up any reaction involving 1-chloroaziridine, a micro-scale thermal stability test (e.g., Differential Scanning Calorimetry, DSC) must be performed. The absence of transition metals must be validated by using exclusively borosilicate glass or PTFE-lined reactors[4].

Workflow for the safe synthesis and isolation of 1-chloroaziridine.

Experimental Methodologies

Protocol A: Synthesis of 1-Chloroaziridine via N-Chlorination

Objective: To synthesize 1-chloroaziridine from unsubstituted aziridine using aqueous chlorine, maintaining strict thermal control to prevent explosive decomposition[4].

Materials:

-

Aziridine (Caution: Highly toxic, mutagenic, volatile)[6]

-

Aqueous Sodium Hydroxide (NaOH)[4]

-

Borosilicate glass reactor (10-mL capacity for micro-scale)[4]

Step-by-Step Procedure:

-

System Preparation: Purge the borosilicate glass reactor with dry N₂. Self-Validation: Visually inspect and verify the system is completely free of silver or aluminum fittings, which catalyze explosive polymerization[5].

-

Reagent Loading: Add aziridine to an aqueous solution of NaOH.

-

Thermal Equilibration: Cool the reaction vessel strictly to between –10 °C and –5 °C using a cryocooler or brine/ice bath[4]. Causality: Low temperatures suppress the highly exothermic decomposition pathway of the resulting N-haloamine.

-

Chlorination: Slowly bubble Cl₂ gas into the basic solution. Maintain the internal temperature below –5 °C[4].

-

Isolation via Trap-to-Trap Distillation: Apply vacuum to the system. Pass the volatiles through a series of cold traps maintained at –40 °C, –78 °C, and –136 °C[4]. Causality: This avoids the application of heat, which would trigger auto-ignition or detonation.

-

Collection: 1-Chloroaziridine is collected as a colorless liquid in the colder traps. Yields typically approximate 80%[4]. Store immediately at –78 °C.

Protocol B: Synthesis of 1,1'-Biaziridine

Objective: N-N bond formation via the reaction of 1-chloroaziridine with 1-lithiumaziridine[1].

Step-by-Step Procedure:

-

Lithiation: In a flame-dried, N₂-flushed flask, dissolve aziridine in anhydrous diethyl ether. Cool to –78 °C. Add n-butyllithium (1.0 equiv) dropwise to generate 1-lithiumaziridine in situ.

-

Coupling: Slowly transfer a pre-cooled (–78 °C) solution of 1-chloroaziridine (1.0 equiv) in ether to the 1-lithiumaziridine solution[1]. Causality: The highly nucleophilic lithium amide attacks the electrophilic nitrogen of 1-chloroaziridine, cleanly displacing the chloride ion.

-

Work-up: Allow the reaction to stir at –78 °C for 2 hours, then slowly warm to –20 °C. Quench with cold, degassed water.

-

Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via low-temperature chromatography to yield 1,1'-biaziridine[1].

Quantitative Data Summaries

Table 1: Physical and Computational Properties of 1-Chloroaziridine [7]

| Property | Value | Rationale / Implication |

| Molecular Formula | C₂H₄ClN | Core aziridine ring with N-chloro substitution. |

| Molecular Weight | 77.51 g/mol | Low molecular weight contributes to high volatility. |

| Exact Mass | 77.0032268 Da | Useful for high-resolution mass spectrometry (HRMS) tracking. |

| XLogP3 | 0.4 | Indicates moderate lipophilicity; soluble in organic solvents. |

| Topological Polar Surface Area | 3 Ų | Highly non-polar surface area, rapid membrane diffusion. |

| Complexity | 25.2 | Simple structure but highly strained and reactive. |

Table 2: Reaction Optimization Parameters for N-Chlorination

| Chlorinating Agent | Temp Range | Yield | Hazard Level | Notes |

| Cl₂ / NaOH (aq) | -10 °C to -5 °C | ~80%[4] | Critical | Preferred method for high purity; requires trap-to-trap distillation. |

| NaOCl (aq) | < 0 °C | Variable | High | Highly exothermic; risk of forming explosive byproducts if uncontrolled[5]. |

References

-

Product Class 4: N-Haloamines Source: Thieme Connect URL:[Link]

-

1-chloro-2,2-diphenylaziridine - Stereoelectronics Source: stereoelectronics.org URL:[Link]

-

1-Chloroaziridine | C2H4ClN | CID 25020 Source: PubChem (NIH) URL:[Link]

-

The use of computerized peak deconvolution for determination of energy barrier to enantiomerization in dynamic gas chromatography Source: ResearchGate URL:[Link]

-

Aziridine, 1-chloro-2,2-diphenyl-, (R)- Source: Lookchem URL:[Link]

-

Aziridine Source: Wikipedia URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. lookchem.com [lookchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Ethyleneimine | 151-56-4 [chemicalbook.com]

- 6. Aziridine - Wikipedia [en.wikipedia.org]

- 7. 1-Chloroaziridine | C2H4ClN | CID 25020 - PubChem [pubchem.ncbi.nlm.nih.gov]

Asymmetric Aziridination with 1-Chloroaziridine Catalysts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of Chiral Aziridines

Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable three-membered heterocyclic scaffolds in modern organic synthesis and medicinal chemistry.[1][2] Their inherent ring strain facilitates a wide range of regio- and stereoselective ring-opening reactions, providing facile access to a diverse array of chiral amines, amino alcohols, and other nitrogenous compounds that are key building blocks for pharmaceuticals and natural products.[2] The development of catalytic asymmetric methods to construct these strained rings with high enantiopurity is therefore a paramount objective in synthetic chemistry.[3][4]

This technical guide delves into the application of methodologies involving N-chloro reagents for asymmetric aziridination, with a focus on systems where 1-chloroaziridine species are proposed as key reactive intermediates. While discrete "1-chloroaziridine catalysts" are not yet a mainstream class of catalysts, the in-situ generation of N-chloro species and their subsequent reaction with olefins, often under phase-transfer catalysis, represents a potent strategy for the enantioselective synthesis of aziridines.[5][6][7]

Mechanistic Rationale: The Role of N-Chloro Reagents and Chiral Catalysis

The aziridination of electron-deficient olefins using N-chloro-N-sodio carbamates or sulfonamides is a powerful method that proceeds under phase-transfer catalysis.[5][6] The currently accepted mechanism involves the reaction of the N-chloro-N-sodio reagent with an olefin in the presence of a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a natural product like a cinchona alkaloid.[7][8]

The catalytic cycle can be conceptualized as follows:

-

Phase Transfer: The chiral quaternary ammonium cation (Q⁺X⁻) exchanges its counter-ion with the N-chloro-N-sodio reagent (R-N(Cl)Na) to form a lipophilic ion pair [Q⁺ R-N(Cl)⁻] in the organic phase.

-

Michael Addition: This ion pair then interacts with the electron-deficient olefin. The nitrogen anion undergoes a Michael-type addition to the β-carbon of the α,β-unsaturated system.

-

Intramolecular Cyclization: The resulting enolate intermediate then undergoes a rapid intramolecular nucleophilic substitution, where the enolate displaces the chloride ion from the nitrogen atom to form the aziridine ring. The stereochemistry of this step is crucial for the overall enantioselectivity of the reaction.

-

Catalyst Regeneration: The newly formed aziridine is released, and the chiral quaternary ammonium catalyst is regenerated to participate in the next catalytic cycle.

The enantioselectivity of the reaction is dictated by the chiral environment created by the phase-transfer catalyst during the Michael addition and/or the subsequent cyclization step. The "matching" of the stereochemistry of the chiral catalyst with the substrate can lead to very high levels of diastereoselectivity and enantioselectivity.[7]

Caption: Figure 1. Proposed Catalytic Cycle for Asymmetric Aziridination.

Application Notes and Protocols

Protocol 1: Asymmetric Aziridination of α,β-Unsaturated Ketones using N-Chloro-N-Sodio Carbamate

This protocol describes a general procedure for the enantioselective aziridination of chalcone derivatives using benzyl N-chloro-N-sodiocarbamate and a chiral phase-transfer catalyst.[5][6]

Materials:

-

α,β-Unsaturated ketone (e.g., chalcone)

-

Benzyl N-chloro-N-sodiocarbamate

-

Chiral phase-transfer catalyst (e.g., a cinchonidinium-derived salt)[7]

-

Anhydrous toluene

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 mmol), benzyl N-chloro-N-sodiocarbamate (1.2 mmol), and the chiral phase-transfer catalyst (0.05 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and then with saturated aqueous sodium chloride solution (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired chiral aziridine.

-

Analysis: Characterize the purified aziridine by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Synthesis of Chiral N-(tert-Butylsulfinyl)aziridines from α-Chloro Imines

This protocol outlines the diastereoselective reduction of an N-tert-butanesulfinyl α-chloro imine followed by in-situ cyclization to yield the corresponding chiral aziridine.[1]

Materials:

-

N-tert-butanesulfinyl α-chloro imine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Anhydrous tetrahydrofuran (THF)

-

Potassium hydroxide (KOH)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-tert-butanesulfinyl α-chloro imine (1.0 mmol) in anhydrous THF (10 mL).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Reducing Agent Addition: Add methanol (10 equiv.) followed by the portion-wise addition of sodium borohydride (1.5 mmol) over 10 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Cyclization: Add a solution of potassium hydroxide (2.0 mmol) in methanol (2 mL) to the reaction mixture and allow it to warm to room temperature. Stir for an additional 1-2 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the enantiopure N-(tert-butylsulfinyl)aziridine.

-

Analysis: Characterize the product by NMR and determine the diastereomeric ratio.

Caption: Figure 2. Experimental Workflows for Asymmetric Aziridination.

Data Presentation: Substrate Scope and Performance

The following table summarizes representative results for the asymmetric aziridination of various electron-deficient olefins using N-chloro-N-sodio carbamates under phase-transfer catalysis.

| Entry | Olefin Substrate | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Chalcone | Cinchonidinium salt | 85 | 92 | [5][6] |

| 2 | Ethyl cinnamate | Quinine-derived salt | 78 | 88 | [7] |

| 3 | Phenyl vinyl sulfone | Sparteine-derived salt | 91 | 95 | [5][6] |

| 4 | Acrylonitrile | Ephedrine-derived salt | 65 | 75 | [7] |

Table 1: Performance of Chiral Phase-Transfer Catalysts in Asymmetric Aziridination.

Conclusion and Future Outlook

The use of N-chloro reagents provides a valuable and practical approach for the asymmetric synthesis of aziridines, particularly for electron-deficient olefins. While the direct use of stable, isolable 1-chloroaziridines as catalysts is not yet established, the methodologies involving in-situ generated N-chloro species under chiral phase-transfer catalysis offer high enantioselectivities and good yields. The field continues to evolve, with ongoing research focused on expanding the substrate scope, developing more efficient and selective catalysts, and further elucidating the reaction mechanisms. The protocols and insights provided in this guide are intended to empower researchers to explore and advance this exciting area of asymmetric catalysis.

References

-

Denolf, B., Leemans, E., & De Kimpe, N. (2007). Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl α-Chloro Imines. J. Org. Chem., 72(9), 3211–3217. [Link]

-

Garetier, M., et al. (2018). Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. Angewandte Chemie International Edition, 57(34), 11043-11047. [Link]

-

Couty, F., et al. (2008). Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis. Chemical Communications, (47), 6363-6365. [Link]

-

Couty, F., et al. (2008). Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis. Chemical Communications. [Link]

-

Request PDF on ResearchGate. (2025). Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis. [Link]

-